molecular formula C13H21NO3 B2767974 N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine CAS No. 919724-43-9

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine

Cat. No.: B2767974
CAS No.: 919724-43-9
M. Wt: 239.315
InChI Key: KLKCCXUPKWAKKI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is a chemical compound with the molecular formula C13H21NO3 and a PubChem CID of 16394895 . As an amine derivative featuring a 3,4-dimethoxybenzyl group, this compound falls into a class of chemicals often investigated for their potential in advanced material science and synthetic chemistry. Compounds with similar dimethoxybenzylamine structures have been identified as valuable intermediates or modifiers in the development of functional polymer films, such as those used in liquid crystal display (LCD) technology . Furthermore, related structural analogs are the subject of detailed quantum chemical and X-ray diffraction studies to understand their electronic properties and potential interactions with biological molecules, indicating its potential utility in basic chemical research . The 3,4-dimethoxybenzyl motif is also known to be involved in oxidation reactions facilitated by reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), suggesting potential applications in developing novel synthetic pathways . This product is intended for research purposes in laboratory settings. It is strictly for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions. For comprehensive safety and handling information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-15-8-4-7-14-10-11-5-6-12(16-2)13(9-11)17-3/h5-6,9,14H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCCXUPKWAKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A two-step reductive amination strategy represents the most direct route:

  • Condensation : Reacting 3,4-dimethoxybenzaldehyde with 3-methoxypropan-1-amine in the presence of a dehydrating agent (e.g., molecular sieves) forms the corresponding imine.
  • Reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or stoichiometric reduction (NaBH$$4$$) yields the secondary amine.

Optimization Insights :

  • Solvent Selection : Methanol or ethanol facilitates proton transfer during imine formation.
  • Catalyst Loading : Pd/C (5–10 wt%) under 1–3 atm H$$_2$$ achieves >90% conversion in 6–12 hours.
  • Challenges : Competing over-reduction or N-alkylation side reactions necessitate careful stoichiometric control.

Alkylation of 3-Methoxypropan-1-Amine

This method employs nucleophilic displacement using 3,4-dimethoxybenzyl halides:

$$
\text{R-NH}2 + \text{Ar-CH}2\text{X} \rightarrow \text{R-NH-CH}_2\text{Ar} + \text{HX}
$$

Procedure :

  • Substrate Preparation : 3,4-Dimethoxybenzyl chloride/bromide is synthesized via chlorination/bromination of 3,4-dimethoxybenzyl alcohol using SOCl$$2$$ or PBr$$3$$.
  • Reaction Conditions :
    • Base: K$$2$$CO$$3$$ or Et$$_3$$N in anhydrous THF/DMF.
    • Temperature: 60–80°C for 8–24 hours.
    • Yield: 65–78% (based on analogous benzylations).

Advantages : Scalable with commercially available starting materials.
Limitations : Requires rigorous exclusion of moisture to prevent hydrolysis.

Grignard Coupling and Functional Group Interconversion

Adapting methodologies from patent US20190284126A1, a multi-step sequence could involve:

  • Grignard Formation : Reacting 3,4-dimethoxybenzyl magnesium bromide with epichlorohydrin.
  • Azide Substitution : Displacing chloride with NaN$$_3$$ in DMF at 85°C.
  • Staudinger Reaction : Converting azides to amines via triphenylphosphine.
  • Deprotection : Acidic removal of Boc groups (HCl/MeOH).

Key Observations :

  • Step 3 : Triphenylphosphine-mediated azide reduction achieves >90% yield in acetonitrile.
  • Step 4 : Boc deprotection with HCl/MeOH at 50°C preserves methoxy groups.

Reaction Optimization and Catalysis

Phase Transfer Catalysis (PTC)

The synthesis of 2,4-dimethoxybenzylamine via PTC (CN102311351A) provides insights for optimizing methoxybenzyl intermediates:

  • Catalyst : Trioctylmethylammonium chloride (0.14 equiv) enhances interfacial reactivity.
  • Molar Ratios : Substrate:Cl$$^-$$:paraformaldehyde = 1:2.5:1.3 minimizes byproducts.

Applicability : Adapting PTC to 3,4-dimethoxybenzyl halide synthesis could improve atom economy.

Solvent Effects

  • Polar Aprotic Solvents : DMF accelerates SN2 displacements but may complicate purification.
  • Ether Solvents : THF stabilizes Grignard intermediates but requires anhydrous conditions.

Spectroscopic Characterization

$$ ^1\text{H-NMR} $$ Analysis

Predicted shifts (based on US20190284126A1):

  • Aromatic Protons : δ 6.85–7.14 ppm (d, $$ J = 8.6 \, \text{Hz} $$, 4H, Ar-H).
  • Methoxy Groups : δ 3.94–4.04 ppm (s, 9H, 3×OCH$$_3$$).
  • Propyl Chain :
    • δ 2.71–3.61 ppm (m, 4H, N-CH$$2$$-CH$$2$$-CH$$2$$-OCH$$3$$).
    • δ 1.41 ppm (t, $$ J = 7.0 \, \text{Hz} $$, 2H, CH$$2$$-CH$$2$$-OCH$$_3$$).

Mass Spectrometry

  • ESI-MS : Expected [M+H]$$^+$$ at m/z 240.1 (calc. 239.31).

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg) Source
3,4-Dimethoxybenzaldehyde 120–150 Sigma-Aldrich
3-Methoxypropan-1-amine 95–110 TCI Chemicals
Pd/C (10%) 800–1,200 Strem Chemicals

Total Synthesis Cost : ~$300–400/kg (lab-scale).

Environmental Impact

  • Waste Streams : Halogenated byproducts (e.g., HBr, HCl) require neutralization.
  • Green Alternatives : Catalytic transfer hydrogenation (e.g., ammonium formate) reduces metal waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxy groups and amine moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

a) N-(2-Methoxybenzyl)-1-Adamantanamine Hydrobromide

  • Structure : Features a 2-methoxybenzyl group and a rigid adamantane moiety.
  • Key Difference : The adamantane group enhances lipophilicity and may influence receptor binding compared to the flexible propyl chain in the target compound.
  • Status : Discontinued (CymitQuimica) .

b) N-(3-Methoxybenzyl)-3-Morpholinopropan-1-Amine

  • Structure : Contains a morpholine ring instead of the terminal methoxy group.

c) N-(3,4-Dimethoxyphenethyl)-3-(4-((3-Isopropyl-1-Methyl-1H-Indol-2-yl)Sulfonyl)Phenoxy)-N-Methylpropan-1-Amine

  • Structure : Shares the 3,4-dimethoxyphenethyl group but incorporates a sulfonated indole and methylpropan-1-amine chain.

a) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Functional Groups : Benzamide with a hydroxyl-tert-butyl group.
  • Synthesis: Produced via condensation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, validated by X-ray crystallography .
  • Utility : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound’s reported applications .

b) N-(3-(Cyclopropylamino)-1-(3-Methyl-1H-Indol-2-yl)Propyl)-4-Methoxybenzamide (23)

  • Synthesis : Multi-step process involving N-iodosuccinimide, trifluoroacetic acid, and cyclopropylamine, yielding a cyclopropane-indole hybrid .
  • Key Data : Melting point (177–179°C), NMR/IR/HRMS confirmation .

Physicochemical and Predicted Properties

While direct data for N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is lacking, comparisons can be inferred:

Compound Molecular Formula Key Functional Groups Predicted/Reported Properties
This compound C₁₃H₂₁NO₃ Tertiary amine, methoxybenzyl High lipophilicity (logP ~2.5–3.5)*
N-(3-Methoxybenzyl)-3-Morpholinopropan-1-Amine C₁₅H₂₄N₂O₂ Morpholine, methoxybenzyl Enhanced solubility (logP ~1.8–2.2)*
Compound 23 C₂₄H₂₇N₃O₂ Cyclopropyl, indole, benzamide MP: 177–179°C; bioactive scaffold
SR 33805 Oxalate C₃₂H₄₀N₂O₅S Sulfonylindole, dimethoxyphenethyl pKa: 8.82; density: 1.15 g/cm³

*Predicted based on substituent contributions.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is a compound characterized by its unique substitution pattern and the presence of methoxy and amine functional groups. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a 3,4-dimethoxybenzyl group attached to a 3-methoxypropan-1-amine moiety. The methoxy groups are known to enhance solubility and stability, which can increase the bioavailability of the compound.

The biological activity of this compound is hypothesized to be similar to that of methylenedioxybenzylamphetamine (MDBZ), a known psychedelic compound. It is believed to interact with neurotransmitter receptors, potentially influencing serotonin, dopamine, and norepinephrine pathways involved in mood regulation and cognitive functions.

Potential Mechanisms:

  • Neurotransmitter Interaction: Likely modulates serotonin and dopamine receptors.
  • Biochemical Pathways: May alter neural signaling, impacting mood and cognition.

Biological Activity

Research has indicated various biological activities associated with compounds structurally related to this compound:

Anticonvulsant Activity

A study on related compounds showed significant anticonvulsant effects. For example, certain N-benzyl derivatives exhibited enhanced anticonvulsant activity upon administration in animal models . While specific data on this compound is limited, its structural similarities suggest potential anticonvulsant properties.

Antiviral Potential

Research on similar compounds has demonstrated antiviral effects against various viruses. The mechanism often involves increasing intracellular levels of antiviral proteins that inhibit viral replication . Although direct studies on this compound are lacking, its structural characteristics may confer similar antiviral properties.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential activities:

Compound Biological Activity Study Reference
MDBZNeurotransmitter modulation; psychedelic effects
N-benzyl derivativesAnticonvulsant activity; ED50 values noted
N-phenylbenzamide derivativesAntiviral effects against HBV

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the 3,4-dimethoxybenzyl group which enhances solubility. This may lead to improved absorption and distribution within biological systems.

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reductive amination between 3,4-dimethoxybenzaldehyde and 3-methoxypropan-1-amine, followed by purification via column chromatography. Key steps include:

  • Step 1: Condensation of the aldehyde and amine in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Step 2: Reduction using sodium cyanoborohydride (NaBH₃CN) at controlled pH (4–6) to favor selective imine reduction .
  • Purity Optimization: Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity. Monitor by TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of methoxy groups and amine linkage. For example, the benzyl protons resonate δ 3.70–4.20 ppm, while methoxy groups appear as singlets at δ 3.70–3.85 ppm .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Expected molecular ion: m/z 282.18 (C₁₅H₂₃NO₃⁺) .
  • UV-Vis Spectroscopy: λmax ~275 nm due to the conjugated dimethoxybenzyl chromophore .

Q. How is the compound’s initial biological activity screened in academic research?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) using transfected HEK293 cells .
    • Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) at 1–100 µM concentrations .
  • Data Interpretation: IC₅₀ values <10 µM suggest therapeutic potential, but false positives from aggregation artifacts require validation via dynamic light scattering .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Methodological Answer: Contradictions often arise from:

  • Purity Differences: Impurities (e.g., unreacted aldehyde) may skew results. Validate purity via orthogonal methods (HPLC + NMR) .
  • Stereochemical Variants: Chiral centers (if present) can lead to enantiomers with divergent activities. Use chiral HPLC or circular dichroism to assess stereochemistry .
  • Assay Conditions: pH, temperature, or solvent (DMSO vs. saline) affect solubility. Standardize protocols across studies and include controls (e.g., vehicle-only) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3-methoxy with ethoxy or halogens) and compare activities .

  • Computational Modeling: Docking studies (AutoDock Vina) predict binding affinity to targets like monoamine transporters. Validate with mutagenesis (e.g., Ala-scanning of receptor binding sites) .

  • Data Table Example:

    Analog StructureIC₅₀ (µM, Serotonin Transporter)LogP
    3,4-Dimethoxybenzyl (parent)8.2 ± 0.52.1
    4-Ethoxy-3-methoxybenzyl12.4 ± 1.12.4
    3,4-Dichlorobenzyl>1003.0

Q. How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Half-life (t₁/₂) <30 min indicates rapid metabolism .
  • Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Major metabolites often result from O-demethylation of methoxy groups .
  • In Vivo PK: Administer IV/PO to rodents; collect plasma at intervals. Calculate AUC, Cmax, and bioavailability. Low oral bioavailability (<20%) suggests poor absorption or first-pass metabolism .

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